REACTION_CXSMILES
|
O[C:2]1([OH:11])[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([OH:9])[CH:3]1[OH:10].[CH3:12][CH2:13][O:14]CC.C(#N)C.Cl>[Cl-].[Zn+2].[Cl-].O>[OH:11][C:2]1[C:3]([OH:10])=[C:4]([OH:9])[CH:5]=[C:6]([OH:8])[C:7]=1[C:13]([CH3:12])=[O:14] |f:4.5.6|
|
Name
|
1,2,3,5-tetrahydroxyphenol
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OC1(C(C(=CC(=C1)O)O)O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the suspension
|
Type
|
CUSTOM
|
Details
|
was bubbled at room temperature for four hours
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
the aerated mixture was left
|
Type
|
CUSTOM
|
Details
|
The ether layer was removed by decantation from the tarry
|
Type
|
CUSTOM
|
Details
|
precipitates consequently
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
STIRRING
|
Details
|
The precipitates were stirred in an ice bath
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
TEMPERATURE
|
Details
|
they were heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
The product of the reflux, after adding a small amount of active carbon
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
From the filtrate, yellow crystals were obtained
|
Type
|
CUSTOM
|
Details
|
as precipitates
|
Type
|
DISSOLUTION
|
Details
|
By dissolving the crystals again in ether
|
Type
|
CUSTOM
|
Details
|
removing the insoluble by filteration
|
Type
|
CONCENTRATION
|
Details
|
concentrating the filtrate
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=CC(=C1O)O)O)C(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.82 g | |
YIELD: PERCENTYIELD | 31.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |